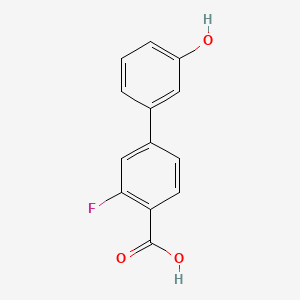

3-(4-Carboxy-3-fluorophenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Carboxy-3-fluorophenyl)phenol is a chemical compound with the molecular formula C13H9FO3 . It is not intended for human or veterinary use and is for research use only.

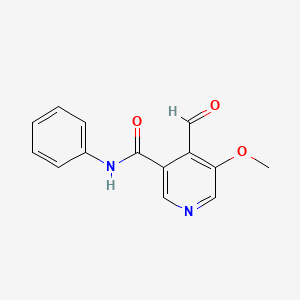

Molecular Structure Analysis

The molecular structure of 3-(4-Carboxy-3-fluorophenyl)phenol is characterized by a biphenyl core with a carboxy group at the 4-position and a fluorine atom at the 3-position of one phenyl ring, and a hydroxy group at the 3-position of the other phenyl ring .Aplicaciones Científicas De Investigación

Antioxidant and Therapeutic Roles

Phenolic compounds are renowned for their antioxidant activity, offering protection against oxidative stress-related damage. They exhibit a variety of therapeutic roles, including anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, and anti-obesity effects. Their capability to modulate lipid and glucose metabolism is particularly notable, suggesting potential in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Anticancer Potential

Cinnamic acid derivatives, a group of phenolic analogues, have demonstrated significant anticancer potentials. Their reactivity facilitates various medicinal research applications, emphasizing their utility as antitumor agents. This underlines the broader potential of phenolic compounds in cancer research and treatment (De et al., 2011).

Chemosensors Development

Phenolic compounds serve as platforms for developing chemosensors, which are crucial in detecting a wide range of analytes. This application is critical in environmental monitoring, healthcare diagnostics, and the food industry, showcasing the versatility of phenolic compounds in scientific research (Roy, 2021).

Plant Health and Disease Prevention

In the context of agriculture, phenolic compounds play a significant role in plant health, acting against pathogens and pests. They also contribute to plant growth regulation, potentially offering natural solutions for enhancing crop resilience and productivity (Rasouli et al., 2016).

Material Science and Engineering

The unique properties of polyphenol-based materials, such as high mechanical and thermal stability, pH-responsive disassembly, and fluorescence behavior, make them attractive for applications in drug delivery, sensing, separation, and catalysis. This highlights the significant impact of phenolic compounds in developing advanced materials with tailored functionalities (Liang et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

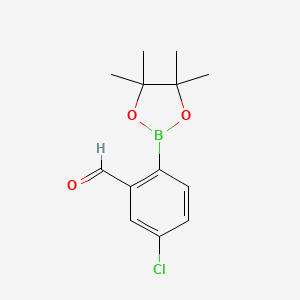

It is often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known to be used in suzuki–miyaura cross-coupling reactions, which are key in the synthesis of various organic compounds .

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

2-fluoro-4-(3-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQSLVSWYGCFOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683552 |

Source

|

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Carboxy-3-fluorophenyl)phenol | |

CAS RN |

1261916-37-3 |

Source

|

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B581284.png)

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)

![2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B581303.png)